3-(3-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound characterized by a quinazolinone core structure with a hydroxyphenyl and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions One common method starts with the preparation of 3-hydroxybenzaldehyde, which is then subjected to a condensation reaction with anthranilic acid to form a Schiff base This intermediate undergoes cyclization in the presence of a suitable catalyst, such as polyphosphoric acid, to yield the quinazolinone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent recycling and purification steps are also integrated to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone.
Substitution: Ethers or esters depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and bacterial infections.
Medicine
In medicine, derivatives of this compound are being investigated for their anti-inflammatory and anti-cancer properties. The presence of the hydroxyphenyl group enhances its ability to interact with biological macromolecules, making it a promising lead compound in drug discovery.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its quinazolinone core structure is of interest in the design of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-(3-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in proteins, while the sulfanylidene group can interact with metal ions or other nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Hydroxyphenyl)-2-thioxo-1,2-dihydroquinazolin-4-one
- 3-(4-Hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one
- 3-(3-Methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Uniqueness
Compared to similar compounds, 3-(3-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one is unique due to the specific positioning of the hydroxy group on the phenyl ring. This positioning can significantly influence its reactivity and interaction with biological targets, making it a distinct and valuable compound for various applications.
Properties
Molecular Formula |
C14H10N2O2S |
---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
3-(3-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H10N2O2S/c17-10-5-3-4-9(8-10)16-13(18)11-6-1-2-7-12(11)15-14(16)19/h1-8,17H,(H,15,19) |
InChI Key |
OHSNYWOUJPWIFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.